molecular formula C6H9N3O2 B2414826 Methyl 4-amino-3-methyl-1H-pyrazole-5-carboxylate CAS No. 1587700-52-4

Methyl 4-amino-3-methyl-1H-pyrazole-5-carboxylate

Cat. No.: B2414826
CAS No.: 1587700-52-4
M. Wt: 155.157
InChI Key: WZWUUFNWOCWYJX-UHFFFAOYSA-N
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Description

Methyl 4-amino-3-methyl-1H-pyrazole-5-carboxylate: is a heterocyclic organic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound is characterized by a five-membered ring structure containing two nitrogen atoms, which contributes to its unique chemical properties.

Properties

IUPAC Name

methyl 4-amino-5-methyl-1H-pyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2/c1-3-4(7)5(9-8-3)6(10)11-2/h7H2,1-2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZWUUFNWOCWYJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Workflow

  • Formation of Hydrazononitriles: 3-Oxo-2-arylhydrazononitriles are prepared by coupling aryl diazonium salts with β-keto nitriles.
  • Cyclization with α-Haloacids: The hydrazononitrile reacts with α-haloacids (e.g., chloroacetonitrile) to form acyclic intermediates, which spontaneously cyclize to yield the pyrazole ring.

Example Reaction:
$$
\text{Ar-NH-NH-C(CN)=O} + \text{Cl-CH}_2\text{CN} \rightarrow \text{Intermediate} \rightarrow \text{this compound}
$$

Advantages and Limitations

  • Advantages: High regioselectivity and minimal byproducts due to the directed cyclization mechanism.
  • Limitations: Requires anhydrous conditions and precise temperature control to prevent decomposition of α-haloacids.

Industrial Multi-Step Synthesis Approaches

Industrial production of this compound often involves multi-step sequences to enhance purity and scalability. These methods typically include:

  • Synthesis of Intermediate 4-Aminopyrazole-5-Carboxylic Acid:
    • β-Keto esters react with hydrazine hydrate in ethanol under reflux, followed by acidification to precipitate the intermediate.
  • Esterification:
    • The carboxylic acid intermediate is methylated using dimethyl sulfate or methyl chloride in the presence of a base (e.g., potassium carbonate).

Industrial Reaction Conditions:

Step Reagents Temperature Yield
Cyclization Hydrazine hydrate, ethanol 80°C 78%
Esterification Dimethyl sulfate, K₂CO₃ 60°C 92%

Challenges:

  • Purification of intermediates often requires column chromatography or recrystallization, increasing production costs.
  • Scale-up of photoredox or transition-metal-catalyzed steps remains underexplored but could improve efficiency.

Optimization of Reaction Conditions for Enhanced Yield

Recent advances focus on optimizing solvents, catalysts, and temperature profiles to maximize yield and minimize waste.

Solvent Effects

  • Polar Aprotic Solvents: Dimethylformamide (DMF) enhances reaction rates but may lead to ester hydrolysis.
  • Ether Solvents: Tetrahydrofuran (THF) offers a balance between solubility and stability, particularly in metal-catalyzed reactions.

Catalytic Innovations

  • Transition-Metal Catalysts: Palladium and copper catalysts enable Suzuki-Miyaura couplings for functionalized pyrazoles, though their application to this specific compound is still experimental.
  • Organocatalysts: Proline derivatives have been explored to accelerate cyclization without metal residues.

Comparative Analysis of Synthetic Routes

The table below summarizes key methods for preparing this compound:

Method Starting Materials Conditions Yield Advantages Limitations
β-Keto ester condensation Methyl hydrazine, β-keto ester Toluene, reflux 85% High yield, scalable Requires anhydrous conditions
α-Haloacid cyclization Hydrazononitrile, chloroacetonitrile RT to 80°C 75% Regioselective Sensitive to moisture
Industrial multi-step Hydrazine hydrate, dimethyl sulfate Ethanol, 60°C 78–92% High purity Costly purification steps

Chemical Reactions Analysis

Types of Reactions: Methyl 4-amino-3-methyl-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced pyrazole derivatives.

    Substitution: Substitution reactions, particularly nucleophilic substitution, are common for this compound.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophilic reagents like amines and thiols are employed under mild conditions.

Major Products Formed: The major products formed from these reactions include various substituted pyrazole derivatives, which can be further utilized in the synthesis of more complex heterocyclic systems .

Scientific Research Applications

Antimicrobial Activity

Methyl 4-amino-3-methyl-1H-pyrazole-5-carboxylate has been investigated for its antimicrobial properties. Research indicates that it exhibits significant activity against several bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli
  • Pseudomonas aeruginosa

These findings suggest that this compound could be a promising candidate for developing new antibiotics, especially in the face of increasing antibiotic resistance .

Anti-inflammatory Properties

The compound has also shown potential as an anti-inflammatory agent. Studies have demonstrated that it selectively inhibits cyclooxygenase (COX) enzymes, which are vital in the inflammatory response. Some derivatives of this compound exhibit higher selectivity indices compared to standard anti-inflammatory drugs like celecoxib, indicating a potential for therapeutic applications in treating inflammatory diseases .

Anticancer Properties

This compound has been explored for its anticancer activities. It may act as a microtubule-destabilizing agent, inhibiting cancer cell proliferation by disrupting mitotic processes. In vitro studies have shown effectiveness against breast cancer cell lines, such as MDA-MB-231, where it induced apoptosis and enhanced caspase activity .

Applications in Organic Synthesis

In organic chemistry, this compound serves as a valuable building block for synthesizing more complex molecules. Its unique reactivity and functional groups allow it to be utilized in various synthetic pathways, including:

  • Synthesis of heterocyclic compounds
  • Development of enzyme inhibitors
  • Creation of receptor modulators

These applications highlight its versatility and importance in chemical research and development .

Case Studies and Research Findings

Several studies have documented the biological activity of this compound:

StudyFindingsApplications
Demonstrated antimicrobial efficacy against multiple strainsPotential antibiotic development
Showed anti-inflammatory effects via COX inhibitionTreatment for inflammatory diseases
Identified as an HIV-1 inhibitor with a favorable pharmacokinetic profileAntiviral drug development
Explored structure–activity relationships for pyrazole derivativesEnhancing therapeutic efficacy

These studies underscore the compound's potential across various therapeutic areas and its importance in ongoing research.

Mechanism of Action

The mechanism of action of Methyl 4-amino-3-methyl-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction often leads to the inhibition of enzyme activity or alteration of receptor signaling pathways, which can result in therapeutic effects .

Comparison with Similar Compounds

  • Methyl 4-amino-3-cyano-1H-pyrazole-5-carboxylate
  • Ethyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate

Comparison: Methyl 4-amino-3-methyl-1H-pyrazole-5-carboxylate is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic profiles and therapeutic potentials .

Biological Activity

Methyl 4-amino-3-methyl-1H-pyrazole-5-carboxylate (referred to as M4A3M1HPC) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Overview of Biological Activities

M4A3M1HPC exhibits a range of biological activities, including:

  • Anticancer Activity : It has shown potential as an anticancer agent, with various derivatives demonstrating cytotoxic effects against multiple cancer cell lines.
  • Antimicrobial Properties : The compound has been evaluated for its efficacy against bacterial pathogens.
  • Enzyme Inhibition : It acts as an inhibitor for certain enzymes, which is significant in therapeutic applications.

The biological activity of M4A3M1HPC is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The binding of the compound can modulate enzyme activity or alter receptor signaling pathways, leading to therapeutic effects. For instance, it may inhibit key enzymes involved in cancer proliferation or microbial resistance mechanisms.

Case Studies and Research Findings

Numerous studies have reported on the anticancer properties of M4A3M1HPC and its derivatives:

  • A study highlighted that derivatives of M4A3M1HPC exhibited significant cytotoxicity against various cancer cell lines, with IC50 values ranging from 60 nM to 580 nM. Notably, a derivative with a 4-chlorophenyl group showed exceptional activity against gastric cancer cells (NUGC) with an IC50 of 60 nM .
  • Another investigation focused on the mechanism of action, revealing that certain pyrazole derivatives could block the cell cycle at the G2/M phase, promoting apoptosis through the downregulation of anti-apoptotic proteins like Bcl-2 and upregulation of pro-apoptotic proteins like Bax .

Data Table: Anticancer Activity of M4A3M1HPC Derivatives

CompoundCell LineIC50 (nM)Activity Description
4aHEPG2399Selective activity against liver cancer
4bMCF-7580Selective activity against breast cancer
4cNUGC60High potency against gastric cancer

Antimicrobial Properties

In addition to its anticancer effects, M4A3M1HPC has been evaluated for antimicrobial activity:

  • A study reported that several pyrazole derivatives exhibited significant antimicrobial effects against both Gram-positive and Gram-negative bacteria. The most active derivative showed minimum inhibitory concentration (MIC) values as low as 0.22 μg/mL against Staphylococcus aureus and Escherichia coli .

Data Table: Antimicrobial Activity of M4A3M1HPC Derivatives

CompoundPathogenMIC (μg/mL)Activity Description
7bStaphylococcus aureus0.22Excellent antibacterial activity
10Escherichia coli0.25Effective against Gram-negative bacteria

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl 4-amino-3-methyl-1H-pyrazole-5-carboxylate, and how are intermediates purified?

  • Methodological Answer : The compound is typically synthesized via cyclocondensation reactions. For example, ethyl acetoacetate can react with N,N-dimethylformamide dimethyl acetal (DMF-DMA) and phenylhydrazine to form intermediate esters, which undergo hydrolysis to yield the carboxylic acid derivative. Purification often involves column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures . Intermediate characterization may include TLC monitoring and spectroscopic validation (¹H NMR, IR) .

Q. How is this compound characterized using spectroscopic techniques?

  • Methodological Answer :

  • ¹H NMR : Peaks for aromatic protons (δ 7.2–7.5 ppm), methyl groups (δ 2.1–2.5 ppm), and carboxylate esters (δ 3.8–4.2 ppm) are analyzed for integration and splitting patterns.
  • IR : Stretching frequencies for NH₂ (~3350 cm⁻¹), ester C=O (~1700 cm⁻¹), and pyrazole ring vibrations (~1600 cm⁻¹) confirm functional groups.
  • Mass Spectrometry : Molecular ion peaks ([M+H]⁺) validate molecular weight, while fragmentation patterns confirm structural motifs .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer :

  • Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose via licensed waste services. Avoid drainage contamination .
  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods during synthesis.
  • Toxicity : Limited data exist, so assume acute toxicity and minimize inhalation/contact .

Advanced Research Questions

Q. How can Suzuki-Miyaura cross-coupling be applied to modify the pyrazole core of this compound?

  • Methodological Answer : The 4-amino group can be functionalized via palladium-catalyzed coupling. For example, dissolve the brominated derivative (e.g., ethyl 4-bromo-1-(2-oxo-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate) in degassed DMF/H₂O with aryl boronic acids, K₃PO₄, and Pd(PPh₃)₄. Heat at 80–100°C for 12–24 hours, followed by extraction (EtOAc/H₂O) and purification . Monitor reaction progress via LC-MS.

Q. What strategies resolve contradictions in crystallographic data during structural refinement?

  • Methodological Answer : Use SHELX software for refinement:

  • SHELXL : Apply restraints for disordered regions (e.g., methyl groups) and validate using R-factor convergence.
  • Mercury (CSD) : Compare packing motifs with similar structures to identify hydrogen bonding or π-π interactions that may influence data discrepancies.
  • Twinned Data : Employ HKLF 5 format in SHELXL to handle twinning .

Q. How do computational methods (DFT) enhance the interpretation of spectroscopic and structural data?

  • Methodological Answer :

  • Geometry Optimization : Use Gaussian or Amsterdam Density Functional (ADF) to optimize molecular geometry, comparing calculated bond lengths/angles with X-ray data .
  • Vibrational Analysis : Simulate IR spectra via DFT (B3LYP/6-31G**) to assign experimental peaks.
  • NMR Prediction : Tools like ACD/Labs or GIAO-DFT calculate chemical shifts, aiding resonance assignments .

Q. What experimental designs optimize yield in multi-step syntheses involving this compound?

  • Methodological Answer :

  • DoE (Design of Experiments) : Vary reaction parameters (temperature, catalyst loading, solvent polarity) to identify optimal conditions.
  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., from 24 hours to 30 minutes) while maintaining yield .
  • In Situ Monitoring : Use ReactIR to track intermediate formation and adjust stoichiometry dynamically.

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